molecular formula C6H10N8 B13730761 1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N'-methyl- CAS No. 18941-07-6

1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N'-methyl-

Cat. No.: B13730761
CAS No.: 18941-07-6
M. Wt: 194.20 g/mol
InChI Key: UKCGOSNILQTBEU-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- is a derivative of the triazine family, characterized by the presence of azido, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- can be achieved through several methods. One efficient method involves the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and azido groups . Another method includes the selective substitution of the azido group in triazidotriazine with propargylamine . The nitrosation of the corresponding 6-hydrazinyl-N2, N4-dimethyl-N2, N4-di(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine is also a viable route .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cyanuric chloride, propargylamine, and nitrosating agents . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various azido and amino-substituted triazine derivatives, which can be further utilized in the synthesis of energetic polymers and other advanced materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- involves its interaction with various molecular targets and pathways. The azido group is known for its ability to participate in click chemistry reactions, forming stable triazole rings . This property makes it valuable in the synthesis of complex molecular structures and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming energetic materials . This differentiates it from other triazine derivatives, making it particularly valuable in specialized applications.

Properties

CAS No.

18941-07-6

Molecular Formula

C6H10N8

Molecular Weight

194.20 g/mol

IUPAC Name

6-azido-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C6H10N8/c1-3-9-5-10-4(8-2)11-6(12-5)13-14-7/h3H2,1-2H3,(H2,8,9,10,11,12)

InChI Key

UKCGOSNILQTBEU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)NC)N=[N+]=[N-]

Origin of Product

United States

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